Isodecyl pivalate

Descripción

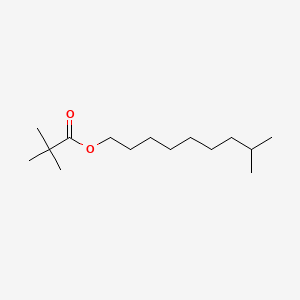

Isodecyl pivalate, also known as propanoic acid, 2,2-dimethyl-, isodecyl ester, is a chemical compound with the molecular formula C15H30O2 and a molecular weight of 242.3975 g/mol . It is primarily used as an emollient and skin conditioning agent in cosmetic formulations due to its ability to improve skin softness .

Propiedades

Número CAS |

60209-82-7 |

|---|---|

Fórmula molecular |

C15H30O2 |

Peso molecular |

242.4 g/mol |

Nombre IUPAC |

8-methylnonyl 2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H30O2/c1-13(2)11-9-7-6-8-10-12-17-14(16)15(3,4)5/h13H,6-12H2,1-5H3 |

Clave InChI |

KGKQNDQDVZQTAG-UHFFFAOYSA-N |

SMILES |

CC(C)CCCCCCCOC(=O)C(C)(C)C |

SMILES canónico |

CC(C)CCCCCCCOC(=O)C(C)(C)C |

Otros números CAS |

60209-82-7 |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

Métodos De Preparación

Isodecyl pivalate is synthesized through the esterification of pivalic acid (2,2-dimethylpropanoic acid) with isodecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Análisis De Reacciones Químicas

Isodecyl pivalate undergoes several types of chemical reactions, including:

Aplicaciones Científicas De Investigación

Isodecyl pivalate has various applications in scientific research, including:

Cosmetic Industry: It is widely used as an emollient and skin conditioning agent in cosmetic formulations.

Polymer Chemistry: It is used as a stabilizer in the synthesis of CO2-soluble vinyl pivalate hydrocarbon stabilizers via RAFT polymerization.

Pharmaceuticals: It is investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of active pharmaceutical ingredients.

Mecanismo De Acción

The primary mechanism of action of isodecyl pivalate involves its enzymatic hydrolysis in the gastrointestinal tract and liver, resulting in the formation of isodecyl alcohol and pivalic acid. These hydrolysis products are then absorbed and metabolized in the body. The esterases catalyzing the hydrolysis are present in most tissues and organs, with particularly high concentrations in the gastrointestinal tract and liver .

Comparación Con Compuestos Similares

Isodecyl pivalate can be compared with other similar compounds, such as:

Isodecyl neopentanoate: Similar in structure and function, used as an emollient in cosmetic formulations.

Isodecyl laurate: Another ester used in cosmetics, known for its skin conditioning properties.

Isodecyl palmitate: Used in cosmetics for its emollient properties, similar to this compound.

This compound is unique due to its specific combination of pivalic acid and isodecyl alcohol, which provides distinct physicochemical properties and applications in various industries.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.